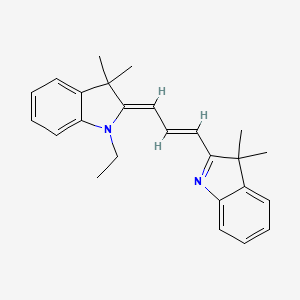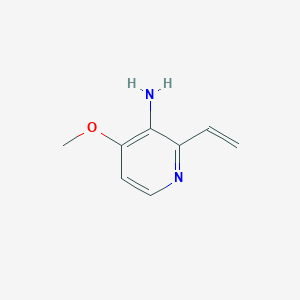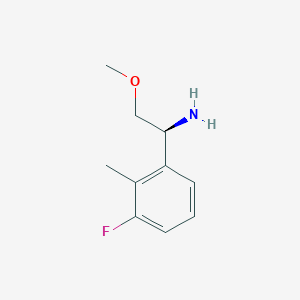
2,5-Dichloropyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloropyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H2Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and an aldehyde group at position 4 on the pyrimidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloropyrimidine-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the reaction of 5-bromo-2,4-dichloropyrimidine with isopropyl magnesium chloride lithium chloride complex in tetrahydrofuran (THF) at -78°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction mixture is typically refluxed for several hours, followed by purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in the presence of a base.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: 2,5-Dichloropyrimidine-4-carboxylic acid.
Reduction: 2,5-Dichloropyrimidine-4-methanol.
Scientific Research Applications
2,5-Dichloropyrimidine-4-carbaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dichloropyrimidine-4-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms at positions 2 and 5 make the compound highly reactive towards nucleophilic substitution, allowing for the formation of various derivatives. The aldehyde group at position 4 can undergo oxidation or reduction, leading to the formation of carboxylic acids or alcohols, respectively .
Comparison with Similar Compounds
2,4-Dichloropyrimidine-5-carbaldehyde: Similar structure but with chlorine atoms at positions 2 and 4.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Contains an amino group at position 2 instead of a chlorine atom.
Uniqueness: 2,5-Dichloropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its versatility in undergoing various chemical reactions makes it a valuable compound in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C5H2Cl2N2O |
|---|---|
Molecular Weight |
176.99 g/mol |
IUPAC Name |
2,5-dichloropyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C5H2Cl2N2O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H |
InChI Key |
ZKGNWHVEBSQCKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12978647.png)



![1-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B12978664.png)


![2-Bromo-4-ethoxybenzo[d]thiazole](/img/structure/B12978678.png)




![5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine](/img/structure/B12978709.png)

